Cas no 1343127-10-5 (2-Acetamido-3-methoxy-2-methylpropanoic acid)

2-Acetamido-3-methoxy-2-methylpropanoic acid is a specialized organic compound featuring a unique molecular structure combining acetamido, methoxy, and methylpropanoic acid functional groups. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a versatile intermediate. The presence of both polar and non-polar moieties enhances its solubility profile, facilitating its use in diverse reaction conditions. Its stereochemistry and functional group arrangement make it a candidate for chiral synthesis or derivatization in drug development. The methoxy and acetamido groups contribute to its stability, while the methylpropanoic acid backbone offers flexibility for further chemical modifications.
2-Acetamido-3-methoxy-2-methylpropanoic acid structure
1343127-10-5 structure
Product name:2-Acetamido-3-methoxy-2-methylpropanoic acid
CAS No:1343127-10-5
MF:C7H13NO4
MW:175.182422399521
MDL:MFCD18862900
CID:5607494
PubChem ID:63704769

2-Acetamido-3-methoxy-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 1343127-10-5
    • 2-acetamido-3-methoxy-2-methylpropanoic acid
    • AKOS013015259
    • EN300-871680
    • 2-Acetamido-3-methoxy-2-methylpropanoic acid
    • MDL: MFCD18862900
    • Inchi: 1S/C7H13NO4/c1-5(9)8-7(2,4-12-3)6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11)
    • InChI Key: OKZIMFCBXGDJGA-UHFFFAOYSA-N
    • SMILES: O(C)CC(C(=O)O)(C)NC(C)=O

Computed Properties

  • Exact Mass: 175.08445790g/mol
  • Monoisotopic Mass: 175.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: -0.8

2-Acetamido-3-methoxy-2-methylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-871680-0.5g
2-acetamido-3-methoxy-2-methylpropanoic acid
1343127-10-5 95.0%
0.5g
$1043.0 2025-02-21
Enamine
EN300-871680-1.0g
2-acetamido-3-methoxy-2-methylpropanoic acid
1343127-10-5 95.0%
1.0g
$1086.0 2025-02-21
Enamine
EN300-871680-1g
2-acetamido-3-methoxy-2-methylpropanoic acid
1343127-10-5
1g
$1086.0 2023-09-02
Enamine
EN300-871680-5g
2-acetamido-3-methoxy-2-methylpropanoic acid
1343127-10-5
5g
$3147.0 2023-09-02
Enamine
EN300-871680-2.5g
2-acetamido-3-methoxy-2-methylpropanoic acid
1343127-10-5 95.0%
2.5g
$2127.0 2025-02-21
Enamine
EN300-871680-0.05g
2-acetamido-3-methoxy-2-methylpropanoic acid
1343127-10-5 95.0%
0.05g
$912.0 2025-02-21
Enamine
EN300-871680-0.25g
2-acetamido-3-methoxy-2-methylpropanoic acid
1343127-10-5 95.0%
0.25g
$999.0 2025-02-21
Enamine
EN300-871680-0.1g
2-acetamido-3-methoxy-2-methylpropanoic acid
1343127-10-5 95.0%
0.1g
$956.0 2025-02-21
Enamine
EN300-871680-5.0g
2-acetamido-3-methoxy-2-methylpropanoic acid
1343127-10-5 95.0%
5.0g
$3147.0 2025-02-21
Enamine
EN300-871680-10.0g
2-acetamido-3-methoxy-2-methylpropanoic acid
1343127-10-5 95.0%
10.0g
$4667.0 2025-02-21

Additional information on 2-Acetamido-3-methoxy-2-methylpropanoic acid

Introduction to 2-Acetamido-3-methoxy-2-methylpropanoic acid (CAS No. 1343127-10-5) and Its Emerging Applications in Chemical Biology

2-Acetamido-3-methoxy-2-methylpropanoic acid, identified by its CAS number 1343127-10-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound, featuring an acetamido group and a methoxy substituent on a branched aliphatic backbone, exhibits characteristics that make it a valuable scaffold for drug discovery and biochemical research. The molecular structure of this compound not only contributes to its reactivity but also opens up possibilities for its application in synthesizing novel bioactive molecules.

The acetamido moiety, commonly found in many pharmaceuticals, plays a crucial role in modulating the solubility and metabolic stability of drug candidates. In contrast, the presence of a methoxy group introduces additional functional diversity, enabling further chemical modifications that can enhance binding affinity to biological targets. These features have positioned 2-Acetamido-3-methoxy-2-methylpropanoic acid as a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological systems. Studies have shown that the structural motifs present in 2-Acetamido-3-methoxy-2-methylpropanoic acid can interact with various enzymes and receptors, suggesting potential applications in the development of enzyme inhibitors or receptor modulators. For instance, its ability to mimic natural amino acids or metabolites could be leveraged to design molecules that interfere with pathogenic pathways or enhance therapeutic efficacy.

In the realm of drug discovery, the synthesis of derivatives of 2-Acetamido-3-methoxy-2-methylpropanoic acid has been explored as a strategy to identify novel pharmacophores. Researchers have utilized this compound as a building block to create libraries of compounds for high-throughput screening (HTS) against diverse disease targets. The structural flexibility offered by the acetamido and methoxy functional groups allows for the introduction of additional substituents that can fine-tune pharmacokinetic properties such as bioavailability, metabolic stability, and target specificity.

Moreover, the growing interest in green chemistry has prompted investigations into sustainable synthetic routes for 2-Acetamido-3-methoxy-2-methylpropanoic acid. Innovations in catalytic methods and solvent systems have enabled more efficient and environmentally friendly production processes. These advancements not only reduce the environmental footprint of chemical synthesis but also make it economically viable to produce larger quantities of this compound for research and industrial applications.

The biochemical properties of 2-Acetamido-3-methoxy-2-methylpropanoic acid have also been studied in the context of enzyme inhibition. Its structural features suggest potential interactions with proteases, kinases, and other enzymes involved in critical biological pathways. By designing analogs that enhance binding affinity or alter substrate specificity, researchers aim to develop inhibitors that could be used to treat conditions such as cancer, inflammation, and infectious diseases.

Another area where this compound has shown promise is in the development of chiral auxiliaries and ligands for asymmetric synthesis. The presence of stereocenters in its structure allows it to serve as a precursor for creating enantiomerically pure compounds, which are essential for many pharmaceutical applications. The ability to selectively produce one enantiomer over another can significantly improve the efficacy and safety of drugs derived from such scaffolds.

The role of 2-Acetamido-3-methoxy-2-methylpropanoic acid in material science is also emerging as an important field of study. Its unique chemical properties make it suitable for use in polymer chemistry, where it can contribute to the development of novel materials with enhanced functionality. For example, its incorporation into polymer backbones can lead to materials with improved biodegradability or biocompatibility, making them suitable for medical implants or biodegradable packaging.

As research continues to uncover new applications for 2-Acetamido-3-methoxy-2-methylpropanoic acid, collaborations between academic institutions and pharmaceutical companies are becoming increasingly common. These partnerships aim to accelerate the translation of laboratory findings into clinical applications by leveraging expertise in synthetic chemistry, computational biology, and preclinical testing. Such collaborations are essential for bringing innovative therapies to patients more quickly while ensuring rigorous safety and efficacy standards.

The future prospects for 2-Acetamido-3-methoxy-2-methylpropanoic acid are bright, with ongoing studies exploring its potential in various domains including regenerative medicine, agrochemicals, and specialty chemicals. As our understanding of its biochemical properties expands, so does its potential to contribute to advancements across multiple scientific disciplines. The continued development of novel synthetic methodologies will further enhance its accessibility and utility, paving the way for new discoveries and applications.

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